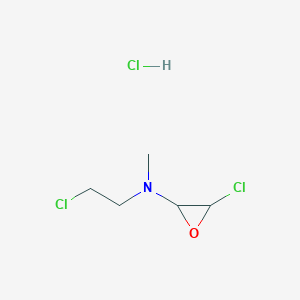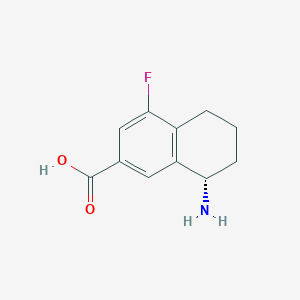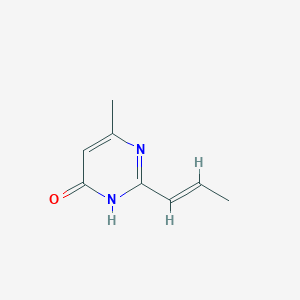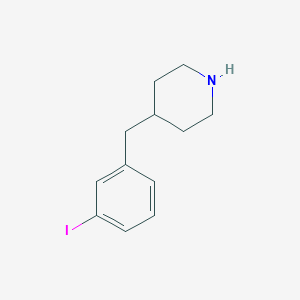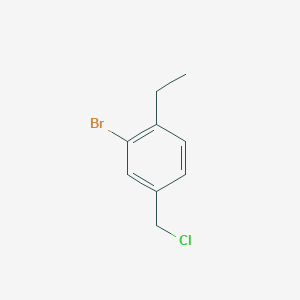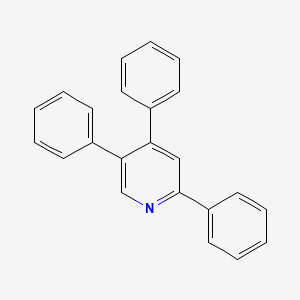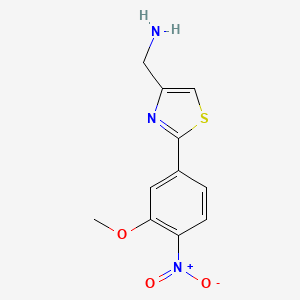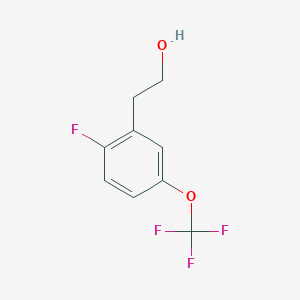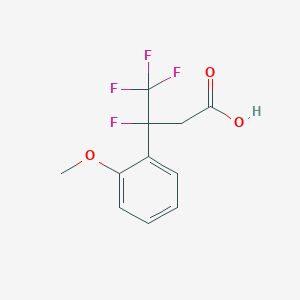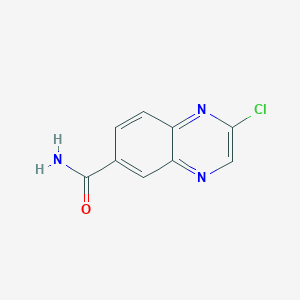
6-Ethyl-1,2,3,4-tetrahydroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-1,2,3,4-tetrahydroanthracene is an organic compound with the molecular formula C16H18 It is a derivative of anthracene, characterized by the presence of an ethyl group at the 6th position and partial hydrogenation of the anthracene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-1,2,3,4-tetrahydroanthracene typically involves the hydrogenation of 6-ethyl-anthracene. The process is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure selective hydrogenation of the anthracene ring without affecting the ethyl group.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The purity of the final product is ensured through various purification techniques, including distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethyl-1,2,3,4-tetrahydroanthracene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-ethyl-anthraquinone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further hydrogenation can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: 6-Ethyl-anthraquinone.
Reduction: Fully saturated derivatives of this compound.
Substitution: Halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
6-Ethyl-1,2,3,4-tetrahydroanthracene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of hydrogen peroxide through the anthraquinone process.
Mécanisme D'action
The mechanism of action of 6-Ethyl-1,2,3,4-tetrahydroanthracene in biological systems involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cytotoxic effects. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, contributing to its antibacterial and anticancer activities.
Comparaison Avec Des Composés Similaires
6-Ethyl-1,2,3,4-tetrahydroanthraquinone: A closely related compound with similar structural features but different oxidation states.
2-Ethyl-5,6,7,8-tetrahydroanthraquinone: Another derivative with variations in the position of the ethyl group and degree of hydrogenation.
Uniqueness: 6-Ethyl-1,2,3,4-tetrahydroanthracene is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H18 |
|---|---|
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
6-ethyl-1,2,3,4-tetrahydroanthracene |
InChI |
InChI=1S/C16H18/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h7-11H,2-6H2,1H3 |
Clé InChI |
UJCHBYVMSUWMAR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=CC3=C(CCCC3)C=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


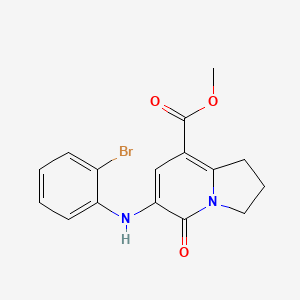
![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)
